

Technical Guide: Physical Properties of 1-Chloro-2-methoxybenzene-d3

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Compound of Interest

Compound Name: 1-Chloro-2-methoxybenzene-d3

Cat. No.: B12301412

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of **1-Chloro-2-methoxybenzene-d3**, a deuterated stable isotope of 1-Chloro-2-methoxybenzene. Due to the limited availability of experimental data for the deuterated species, this document presents data for both the deuterated compound and its non-deuterated isotopologue, 1-Chloro-2-methoxybenzene (also known as 2-chloroanisole). The physical properties of the non-deuterated compound serve as a close approximation for the deuterated version. This guide includes detailed tables of physical constants, standardized experimental protocols for their determination, and a logical workflow for the characterization of such compounds, visualized using Graphviz. This document is intended to be a valuable resource for professionals in research and development who utilize deuterated compounds as internal standards or tracers in quantitative analysis.

Introduction

1-Chloro-2-methoxybenzene-d3 is the deuterium-labeled form of 1-Chloro-2-methoxybenzene.^[1] The incorporation of stable heavy isotopes like deuterium into molecules is a critical technique in drug development and metabolic research. Deuterated compounds are frequently used as internal standards for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as tracers to study the pharmacokinetics

and metabolic profiles of drugs. Understanding the fundamental physical properties of these labeled compounds is essential for their correct handling, storage, and application in experimental settings.

Physical and Chemical Properties

Detailed experimental data for the physical properties of **1-Chloro-2-methoxybenzene-d3** are not extensively reported. However, the physical properties of a deuterated compound are generally very similar to its non-deuterated counterpart. The primary difference lies in the molecular weight due to the replacement of protium with deuterium. The data for 1-Chloro-2-methoxybenzene (2-chloroanisole) are therefore provided as a reliable estimate.

Chemical Identity

Identifier	1-Chloro-2-methoxybenzene-d3	1-Chloro-2-methoxybenzene
Synonyms	2-Chloroanisole-d3	2-Chloroanisole, o-Chloroanisole, 1-Chloro-2-methoxy-benzene
CAS Number	1398065-46-7	766-51-8[2][3]
Molecular Formula	C ₇ H ₄ D ₃ ClO	C ₇ H ₇ ClO[2][3]
Molecular Weight	145.60 g/mol	142.58 g/mol [2][3]
SMILES	[2H]C([2H]) ([2H])OC1=C(C=CC=C1)Cl	COc1ccccc1Cl[3]

Physical Properties

The following table summarizes the key physical properties of 1-Chloro-2-methoxybenzene. These values are presented as a close approximation for **1-Chloro-2-methoxybenzene-d3**.

Property	Value
Physical State	Colorless to light yellow liquid[2][4]
Boiling Point	195-196 °C[2][3]
Melting Point	-27 °C[5]
Density	1.123 g/mL at 25 °C[3]
Refractive Index	n _{20/D} 1.545[3]
Solubility	Slightly soluble in water; soluble in ethanol, acetone, and ether.[4][6]
Flash Point	76 °C (169 °F)[2]
Vapor Pressure	Data not readily available

Biological Activity and Safety

Biological Activity

As a simple halogenated aromatic ether, 1-Chloro-2-methoxybenzene is not known to be involved in specific biological signaling pathways. Its primary utility is as a chemical intermediate in the synthesis of more complex molecules such as pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2] There is no evidence to suggest that it possesses significant biological activity in the context of drug development, other than its toxicological profile.

Toxicological Information

The non-deuterated compound, 2-chloroanisole, is classified as harmful.[7][8]

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]
- Irritation: May cause respiratory irritation, skin irritation, and serious eye irritation.[7]
- Handling: It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[8]

Experimental Protocols

The following are generalized, standard laboratory protocols for the determination of the key physical properties of a liquid organic compound like **1-Chloro-2-methoxybenzene-d3**.

Boiling Point Determination (Thiele Tube Method)

This micromethod is suitable for small sample volumes.

- Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
- Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (mineral oil or silicone oil), and a heat source.
- Procedure:
 - Fill the Thiele tube with heating oil to a level just above the side arm.
 - Add a small amount (approx. 0.5 mL) of the liquid sample into the small test tube.
 - Place the capillary tube into the test tube with its open end submerged in the liquid.
 - Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
 - Place the assembly into the Thiele tube, immersing the sample and thermometer bulb in the oil.^[9]
 - Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.
 - As the temperature rises, a stream of bubbles will emerge from the capillary tube.
 - Continue heating until a rapid and continuous stream of bubbles is observed.
 - Remove the heat source and allow the apparatus to cool slowly.

- The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6]

Density Measurement (Pycnometer Method)

This method provides high-precision density measurements.

- Objective: To determine the mass per unit volume of the liquid.
- Apparatus: Pycnometer (a specific gravity bottle of a known volume), analytical balance, and a constant temperature bath.
- Procedure:
 - Thoroughly clean and dry the pycnometer.
 - Weigh the empty, dry pycnometer on an analytical balance (m_1).
 - Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. If the pycnometer has a capillary stopper, the liquid should rise to the top of the capillary.
 - Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow it to reach thermal equilibrium.
 - Carefully dry the outside of the pycnometer and weigh it again (m_2).
 - The mass of the liquid is ($m_2 - m_1$).
 - The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: $\rho = (m_2 - m_1) / V$.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property related to how light propagates through a substance.

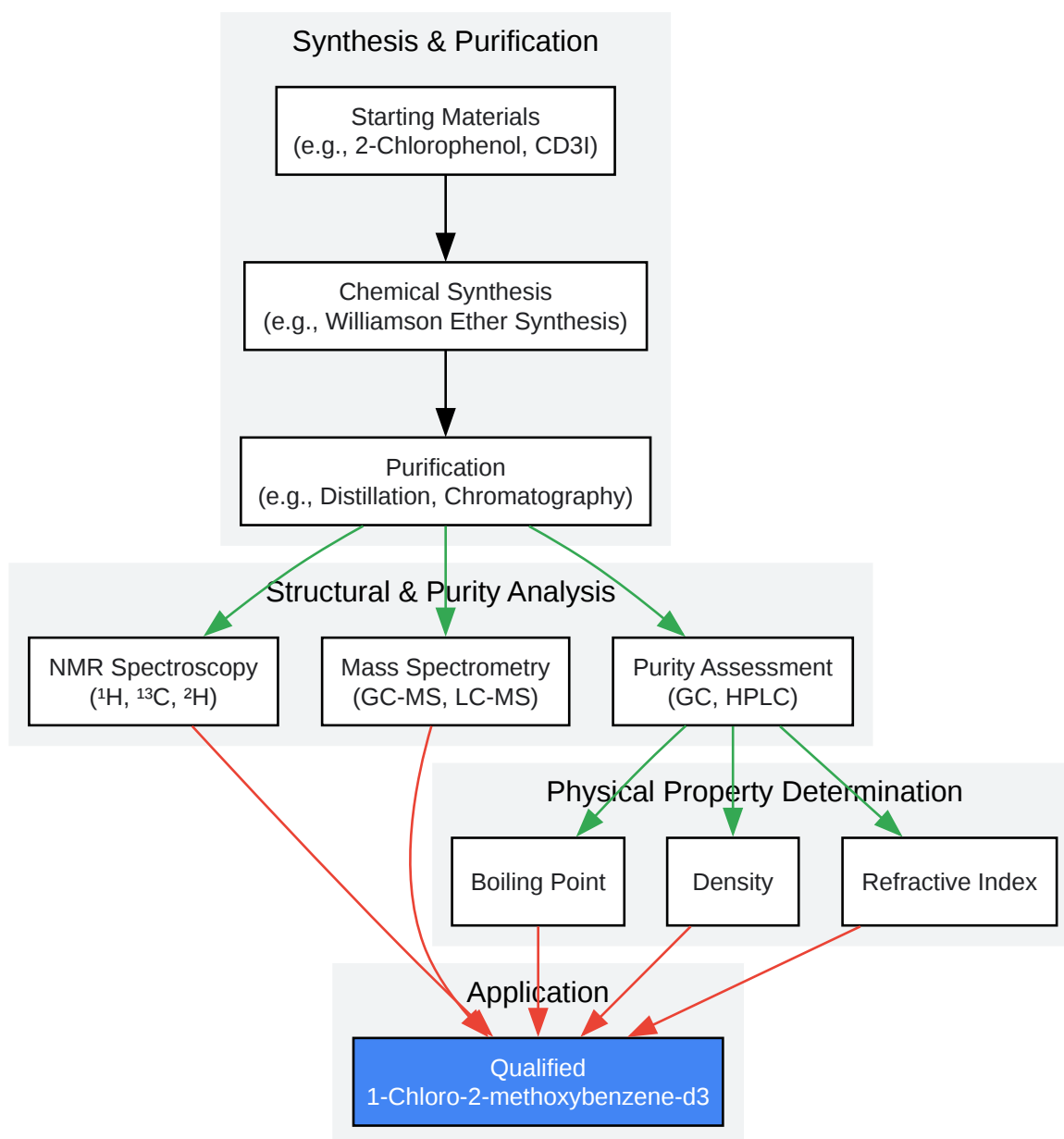
- Objective: To measure the refractive index of the liquid sample.

- Apparatus: Abbe refractometer, constant temperature water circulator, and a light source (typically a sodium lamp, nD).
- Procedure:
 - Turn on the refractometer and the constant temperature circulator, setting it to the desired temperature (e.g., 20 °C).
 - Open the prism assembly of the refractometer.
 - Using a pipette, place a few drops of the liquid sample onto the surface of the measuring prism.
 - Close the prism assembly securely.
 - Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section.
 - Rotate the dispersion compensation knob to eliminate any color fringe, resulting in a sharp, single line dividing the light and dark fields.
 - Adjust the main control knob to center the dividing line on the crosshairs in the eyepiece.
 - Read the refractive index value from the instrument's scale.^[10]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a deuterated compound for use in research.

Workflow for Synthesis & Characterization of 1-Chloro-2-methoxybenzene-d3

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Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide has compiled the essential physical properties of **1-Chloro-2-methoxybenzene-d3**, primarily through the detailed data available for its non-deuterated

analogue. The provided information, including chemical identifiers, physical constants, and standardized experimental protocols, serves as a foundational resource for researchers. The absence of known engagement in biological signaling pathways reinforces its role as a specialized chemical tool rather than a bioactive agent. The structured presentation of data and methodologies aims to support the safe and effective use of this compound in advanced scientific applications.

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